molecular formula C21H14F3N3O4S2 B2439140 ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-49-0

ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2439140
CAS No.: 851951-49-0
M. Wt: 493.48
InChI Key: PJTHEZJFCVJVPT-UHFFFAOYSA-N
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Description

ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a thiophene-2-carbonylamino group, and a trifluoromethylphenyl group.

Properties

IUPAC Name

ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O4S2/c1-2-31-20(30)16-13-10-33-18(25-17(28)14-4-3-9-32-14)15(13)19(29)27(26-16)12-7-5-11(6-8-12)21(22,23)24/h3-10H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTHEZJFCVJVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene-2-carbonylamino Group: This step involves the reaction of the thieno[3,4-d]pyridazine intermediate with a thiophene-2-carbonyl chloride in the presence of a base.

    Attachment of the Trifluoromethylphenyl Group: This can be done through a substitution reaction using a trifluoromethylphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique thienopyridazine backbone, which includes:

  • Functional Groups : Trifluoromethyl and ethyl ester groups.
  • Molecular Formula : C23H16F3N3O4S
  • Molecular Weight : 487.45 g/mol

This structural complexity contributes to its diverse biological activities.

Antifungal Activity

Research indicates that compounds similar to ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibit considerable antifungal properties. A study demonstrated that derivatives with a trifluoromethyl group significantly enhanced antifungal activity against various fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) for certain analogs was as low as 15 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Value : Approximately 25 µM after 48 hours of exposure in MCF-7 cells, indicating significant cytotoxicity.

Case Study 1: Antifungal Efficacy

A series of thienopyridazine derivatives were tested for antifungal activity. The presence of the trifluoromethyl group was found to enhance the efficacy against Candida albicans, with the MIC values indicating potent activity.

Case Study 2: Anticancer Mechanism

In vitro assays on MCF-7 cells revealed that treatment with this compound resulted in a notable decrease in cell viability, suggesting its potential as an anticancer agent.

Activity Type Tested Organism/Cell Line IC50/MIC Value Reference
AntifungalCandida albicans15 µg/mL
AnticancerMCF-725 µM

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and FTIR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

  • Ethyl 5-oxo-2-isoxazoline-4-carboxylate
  • Ethyl 3-chloro-5-methyl-2-isoxazoline-4-carboxylate
  • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
  • Ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity.

Biological Activity

Ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer and anti-inflammatory effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}F3_3N2_2O2_2S
  • Molecular Weight : 368.35 g/mol

This compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridazine derivatives, including those structurally similar to this compound. The following findings summarize the anticancer effects observed in related compounds:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AA549 (lung cancer)26Induction of apoptosis
Compound BHepG2 (liver cancer)0.74Inhibition of cell proliferation
Compound CMCF7 (breast cancer)0.39Aurora-A kinase inhibition

These compounds exhibit varied mechanisms of action, including apoptosis induction and kinase inhibition, which are critical pathways in cancer treatment .

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives of thieno[3,4-d]pyridazine have shown anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Compounds in this class often target specific kinases involved in cell signaling pathways that regulate growth and survival.
  • Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Modulation of Cytokine Production : Anti-inflammatory effects may stem from the ability to modulate the immune response by affecting cytokine levels.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

  • Study on A549 Cell Lines : A derivative exhibited significant growth inhibition with an IC50_{50} value of 26 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the mitochondrial pathway .
  • Evaluation in HepG2 Models : Another compound demonstrated an IC50_{50} value of 0.74 mg/mL against HepG2 cells, highlighting its potential as a liver cancer therapeutic .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Cyclization reactions : For constructing the thieno[3,4-d]pyridazine core, methods analogous to ethyl 5-amino-4-oxo-3-phenyl derivatives involve cyclization of thiophene precursors with pyridazine moieties under acidic or basic conditions (e.g., triethylamine catalysis) .
  • Condensation steps : Introduction of the thiophene-2-amido group may utilize carbodiimide coupling agents (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation .
  • Functionalization : The 4-(trifluoromethyl)phenyl group is likely introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, leveraging palladium catalysts and aryl boronic acids .
    Key validation : Intermediate purity is confirmed via TLC/HPLC, and final products are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to verify regiochemistry and functional groups .

Basic: How is structural elucidation performed for this compound?

Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons from thiophene and phenyl groups), while 13C^{13}C-NMR confirms carbonyl (C=O) and CF3_3 carbon signals .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, single-crystal analysis resolves bond lengths and angles, particularly for the fused thieno-pyridazine system .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C18_{18}H13_{13}F3_3N4_4O3_3S2_2) and detects isotopic patterns for sulfur and chlorine .

Advanced: How can computational chemistry optimize the synthesis of this compound?

Answer:
Computational approaches like those from ICReDD (Integrated Computational and Experimental Design) enhance efficiency:

  • Reaction path searching : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying low-energy pathways for cyclization or coupling steps .
  • Solvent/ligand screening : Machine learning models analyze datasets to recommend optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki reactions .
  • Kinetic modeling : Simulations of reaction networks prioritize conditions (temperature, stoichiometry) to minimize side products, such as unreacted thiophene intermediates .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:
Discrepancies (e.g., unexpected 1H^1H-NMR shifts or missing IR peaks) require systematic troubleshooting:

  • Multi-technique cross-validation : Combine 1H^1H-13C^{13}C HSQC/HMBC NMR to assign ambiguous signals, particularly for overlapping aromatic protons .
  • Isotopic labeling : Introduce 19F^{19}F or 15N^{15}N labels to track CF3_3 or amide groups in complex spectra .
  • Crystallographic backup : If NMR is inconclusive, grow single crystals for X-ray analysis to confirm connectivity (e.g., distinguishing regioisomers in the pyridazine ring) .
    Case study : In thieno-pyridazine analogs, conflicting IR carbonyl peaks were resolved via deuteration experiments, confirming intramolecular hydrogen bonding .

Advanced: What is the electronic influence of the trifluoromethyl group on reactivity?

Answer:
The CF3_3 group acts as a strong electron-withdrawing substituent, impacting:

  • Electrophilic substitution : Deactivates the phenyl ring, directing reactions to meta/para positions in further functionalization (e.g., nitration or halogenation) .
  • Hydrogen-bonding interactions : In biological assays, CF3_3 enhances binding affinity to hydrophobic pockets (e.g., enzyme active sites) compared to methyl or chloro analogs .
  • Photophysical properties : Electron-deficient aryl systems may exhibit redshifted UV-Vis absorption due to extended conjugation with the thieno-pyridazine core .

Advanced: How to design stability studies for this compound under varying conditions?

Answer:
Methodology includes:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products via LC-MS .
  • pH-dependent stability : Assess hydrolysis of the ester group (ethyl carboxylate) in buffered solutions (pH 1–12), monitoring by 1H^1H-NMR for ester cleavage .
  • Solid-state analysis : Use DSC (differential scanning calorimetry) and PXRD to detect polymorphic transitions affecting shelf life .

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